(S)-1-(4-Chlorophenyl)ethylamine

Catalog No.
S1941990
CAS No.
4187-56-8
M.F
C8H10ClN
M. Wt
155.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(4-Chlorophenyl)ethylamine

CAS Number

4187-56-8

Product Name

(S)-1-(4-Chlorophenyl)ethylamine

IUPAC Name

(1S)-1-(4-chlorophenyl)ethanamine

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

InChI

InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1

InChI Key

PINPOEWMCLFRRB-LURJTMIESA-N

SMILES

CC(C1=CC=C(C=C1)Cl)N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)N

(S)-1-(4-Chlorophenyl)ethylamine is a chiral amine with the molecular formula C₈H₁₀ClN and a molecular weight of approximately 155.62 g/mol. It features a 4-chlorophenyl group attached to an ethylamine backbone. The compound is classified as hazardous and can cause severe eye damage and skin irritation upon contact .

There is no scientific research readily available detailing a mechanism of action for (S)-1-(4-Chlorophenyl)ethylamine in biological systems.

  • Due to the presence of a chlorine atom, (S)-1-(4-Chlorophenyl)ethylamine should be handled with caution as chlorinated organic compounds can have hazards like skin and respiratory irritation [].

    , particularly those involving enantioselective transformations. One notable reaction is the enzymatic resolution using lipases, which allows for the selective production of the (S)-enantiomer from racemic mixtures. For instance, a study demonstrated that using Novozym 435 lipase resulted in a conversion rate of 52% with an enantiomeric excess of 99% towards the unreacted substrate .

    Several methods exist for synthesizing (S)-1-(4-Chlorophenyl)ethylamine:

    • Enzymatic Resolution: Utilizing lipases such as Novozym 435 for the kinetic resolution of racemic mixtures.
    • Chemical Synthesis: Traditional synthetic routes may involve nucleophilic substitution reactions or reductive amination strategies.

    In one study, the optimal conditions for amidation were identified as using methyl 2-tetrahydrofuroate at 40°C in methyl tert-butyl ether, achieving high yields and purity .

    (S)-1-(4-Chlorophenyl)ethylamine serves various purposes in scientific research and industrial applications:

    • Pharmaceutical Synthesis: It is used as an intermediate in the production of various pharmaceuticals.
    • Research: It acts as a substrate in catalytic processes and is employed in studies focused on chiral amine transformations.

    Several compounds share structural similarities with (S)-1-(4-Chlorophenyl)ethylamine. Here are some notable examples:

    Compound NameStructureKey Characteristics
    (R)-1-(4-Chlorophenyl)ethylamineC₈H₁₀ClNEnantiomer of (S)-1-(4-Chlorophenyl)ethylamine
    1-(3-Chlorophenyl)ethylamineC₈H₁₀ClNSimilar structure but different phenyl substitution
    1-(4-Bromophenyl)ethylamineC₈H₉BrNHalogen substitution changes reactivity

    Uniqueness of (S)-1-(4-Chlorophenyl)ethylamine: The presence of the chlorine atom at the para position on the phenyl ring imparts unique electronic properties that can influence its reactivity and biological interactions compared to its brominated or other halogenated counterparts.

    Chiral Auxiliary-Mediated Routes

    Chiral auxiliary-mediated synthesis represents a fundamental approach for controlling the stereochemical outcome of reactions to produce enantiomerically pure (S)-1-(4-Chlorophenyl)ethylamine. These methodologies rely on the temporary attachment of a chiral auxiliary to a prochiral substrate, facilitating diastereoselective reactions that can subsequently be converted to the desired enantiopure amine through auxiliary removal.

    Evans oxazolidinones constitute one of the most widely employed chiral auxiliary systems for asymmetric synthesis. These auxiliaries, derived from natural amino acids or amino alcohols, have been successfully applied to the synthesis of chiral amines through various pathways [1] [2]. The effectiveness of oxazolidinone auxiliaries stems from their ability to form rigid chelated enolate intermediates that direct the approach of electrophiles from specific faces, achieving excellent diastereoselectivities [3] [4].

    In the context of (S)-1-(4-Chlorophenyl)ethylamine synthesis, the most direct chiral auxiliary approach involves the preparation of N-acyl oxazolidinones followed by asymmetric alkylation. The process begins with acylation of the chiral auxiliary using 4-chlorobenzoyl chloride under mild conditions employing dimethylaminopyridine as an acyl transfer catalyst [5] [6]. The resulting N-(4-chlorobenzoyl)oxazolidinone undergoes diastereoselective alkylation upon treatment with sodium hexamethyldisilazide at -78°C, followed by addition of methyl iodide [5] [7].

    The stereochemical control in these reactions arises from the preferential formation of Z-enolates due to minimized steric interactions, coupled with chelation of the metal cation by both the carbonyl oxygen of the auxiliary and the acyl carbonyl [7] [8]. This rigid chelated structure blocks one face of the enolate, directing alkylation to occur preferentially from the less hindered face with diastereoselectivities typically exceeding 95:5 [5] [9].

    Following the asymmetric alkylation, auxiliary removal can be accomplished through several methods. Lithium hydroperoxide treatment provides the corresponding carboxylic acid, which can subsequently be reduced using lithium aluminum hydride to yield the primary alcohol [10]. Alternatively, direct reduction of the oxazolidinone using lithium aluminum hydride furnishes the primary alcohol without isolation of the intermediate acid [10] [5]. The resulting alcohol can then be converted to the amine through Mitsunobu reaction with phthalimide followed by hydrazinolysis, or via tosylation and subsequent nucleophilic displacement with ammonia [10].

    Alternative chiral auxiliary approaches employ camphor-derived auxiliaries, which have shown particular utility in asymmetric alkylation reactions. The synthesis utilizing camphor auxiliaries proceeds through formation of the corresponding imine, followed by asymmetric addition of methyl organometallic reagents [11]. These reactions typically achieve enantiomeric excesses of 85-95% and benefit from the commercial availability and relative low cost of camphor-derived auxiliaries [3] [11].

    Menthol-derived auxiliaries represent another class of chiral auxiliaries applicable to the synthesis of (S)-1-(4-Chlorophenyl)ethylamine. The use of 8-phenylmenthol has been documented for controlling stereochemistry in various transformations, including those leading to chiral amine products [3]. These auxiliaries operate through conformational control, wherein the bulky menthyl framework restricts approach of reagents to specific faces of reactive intermediates.

    The optimization of chiral auxiliary-mediated routes requires careful consideration of reaction conditions including temperature, solvent, and base selection. Lower temperatures generally enhance stereoselectivity by increasing the energy difference between competing transition states [12] [13]. Solvent effects can significantly influence both reaction rates and selectivities, with ethereal solvents typically providing optimal results for lithium enolate-based transformations [13] [14].

    Catalytic Enantioselective Amination Strategies

    Catalytic enantioselective amination approaches offer attractive alternatives to stoichiometric chiral auxiliary methods, providing more atom-economical routes to (S)-1-(4-Chlorophenyl)ethylamine. These methodologies encompass various strategies including asymmetric hydrogenation of imines, direct enantioselective amination of alkenes, and asymmetric reductive amination protocols.

    Asymmetric hydrogenation of the corresponding imine represents a particularly effective approach for synthesizing (S)-1-(4-Chlorophenyl)ethylamine. The substrate imine, N-(1-(4-chlorophenyl)ethylidene)amine derivatives, can be prepared through condensation of 4-chloroacetophenone with various nitrogen nucleophiles including benzylamine, aniline, or protected ammonia equivalents [15] [16].

    Ruthenium-based catalysts have demonstrated exceptional performance in the asymmetric hydrogenation of imines. The most successful systems employ chiral ruthenium complexes bearing monotosylated diamine ligands such as (S,S)-N-(methanesulfonyl)-1,2-diphenylethylenediamine (MsDPEN) [16] [17]. These catalysts achieve excellent enantioselectivities (95-98% enantiomeric excess) under relatively mild conditions (50-80°C, 10-50 bar hydrogen pressure) in alcoholic solvents [16] [18].

    The mechanism of ruthenium-catalyzed imine hydrogenation proceeds through initial coordination of the imine substrate to the metal center, followed by hydride transfer from the coordinated hydrogen molecule [17] [19]. The stereochemical outcome is controlled by the chiral environment created by the diamine ligand, which preferentially accommodates one face of the imine substrate over the other [17] [19].

    Asymmetric transfer hydrogenation represents an alternative to direct hydrogenation, employing hydrogen donors such as formic acid/triethylamine mixtures or isopropanol in place of molecular hydrogen [15] [18]. These protocols offer operational advantages including milder reaction conditions and elimination of high-pressure equipment requirements. Ruthenium catalysts bearing chiral diamine ligands achieve comparable enantioselectivities to their direct hydrogenation counterparts [15] [17].

    The substrate scope of catalytic asymmetric hydrogenation extends to various N-substituted imines derived from 4-chloroacetophenone. N-Diphenylphosphinyl imines have shown particular promise, providing excellent enantioselectivities (>95% enantiomeric excess) and yields under optimized conditions [15]. The diphenylphosphinyl protecting group can be readily removed under acidic conditions to provide the free amine product [15].

    Asymmetric hydroamination of alkenes provides another catalytic route to chiral amines. This approach involves the formal addition of nitrogen-hydrogen bonds across carbon-carbon double bonds in an enantioselective manner [20] [21]. Copper-catalyzed hydroamination of 4-chlorostyrene with electrophilic nitrogen sources can provide access to (S)-1-(4-Chlorophenyl)ethylamine, although this approach typically requires activated alkene substrates and specialized nitrogen sources [20].

    The development of catalytic enantioselective amination using iron porphyrin complexes has emerged as a promising methodology [22]. These systems employ visible light activation to generate reactive iron-nitrene intermediates that can insert into carbon-hydrogen bonds with high enantioselectivity. While primarily applied to aromatic substrates, adaptation of these protocols to benzylic positions could provide alternative routes to chiral benzylic amines [22].

    Reductive amination protocols employing imine reductases (IREDs) represent a biocatalytic approach to chiral amine synthesis [23]. These enzymes can catalyze the formation and subsequent asymmetric reduction of imines formed from ketones and amine partners [23]. For (S)-1-(4-Chlorophenyl)ethylamine synthesis, 4-chloroacetophenone could serve as the ketone substrate with ammonia or methylamine as the nitrogen source, although the substrate scope and selectivity would depend on the specific enzyme employed [23].

    The optimization of catalytic enantioselective amination requires systematic evaluation of catalyst structure, reaction conditions, and substrate modifications. Temperature control plays a crucial role, with lower temperatures typically favoring higher enantioselectivities at the expense of reaction rates [12] [14]. Solvent selection significantly influences both catalyst performance and substrate solubility, with coordinating solvents often providing enhanced selectivities [24] [14].

    Kinetic Resolution Techniques

    Enzymatic Resolution Using Acylases

    Enzymatic kinetic resolution using acylases provides a powerful methodology for obtaining enantiomerically pure (S)-1-(4-Chlorophenyl)ethylamine from racemic starting materials. This approach leverages the inherent enantioselectivity of enzymatic systems to selectively transform one enantiomer of a racemic mixture while leaving the other enantiomer unreacted [25] [26].

    Penicillin acylase from Alcaligenes faecalis has demonstrated exceptional performance in the kinetic resolution of 1-(4-chlorophenyl)ethylamine derivatives [27] [28]. This enzyme exhibits remarkably high affinity for both natural and synthetic substrates, with Michaelis constants as low as 0.0042 millimolar for benzylpenicillin substrates [29]. The high catalytic efficiency (kcat values of 54-95 s⁻¹) and exceptional specificity make this enzyme particularly attractive for industrial applications [29].

    The enzymatic resolution protocol typically involves the selective acylation of the (R)-enantiomer of racemic 1-(4-chlorophenyl)ethylamine using N-acetyl or N-phenylacetyl derivatives [27] [28]. Under optimized conditions, the reaction proceeds with excellent enantioselectivity, leaving the desired (S)-enantiomer unreacted while converting the (R)-enantiomer to the corresponding amide [27] [26]. The reaction can be monitored by chiral high-performance liquid chromatography to determine conversion and enantiomeric excess [30] [31].

    Experimental optimization studies have identified several critical parameters for maximizing resolution efficiency. The enzyme loading typically ranges from 1-5% by weight relative to substrate, with higher loadings providing faster reaction rates but potentially reduced selectivities due to non-specific binding [26] [32]. Temperature control proves crucial, with optimal temperatures between 30-40°C providing the best balance of reaction rate and selectivity [30] [26].

    Solvent selection significantly influences enzymatic performance in kinetic resolution reactions. Aqueous buffer systems (pH 7.0-8.0) provide optimal enzyme stability and activity [30] [33]. The addition of organic cosolvents can enhance substrate solubility but must be carefully controlled to avoid enzyme denaturation [26] [32]. Methyl tert-butyl ether has shown particular promise as a cosolvent, providing enhanced reaction rates without significant loss of selectivity [30].

    The substrate to acyl donor molar ratio represents another critical optimization parameter. Optimal ratios typically range from 1:2 to 1:3, with excess acyl donor ensuring complete conversion of the faster-reacting enantiomer [30] [31]. Common acyl donors include vinyl acetate, isopropenyl acetate, and methyl tetrahydrofuroate, with the latter providing exceptional selectivities in some systems [30].

    Quantitative analysis of resolution efficiency employs the enantiomeric ratio (E-value) as the primary metric [25] [34]. This parameter, defined as the ratio of rate constants for the fast and slow-reacting enantiomers (kfast/kslow), provides a conversion-independent measure of selectivity [34]. For practical applications, E-values above 15 are considered acceptable, with values above 50 representing excellent selectivity [34].

    Representative data for the kinetic resolution of racemic 1-(4-chlorophenyl)ethylamine using Alcaligenes faecalis penicillin acylase under optimized conditions are presented below:

    ParameterValue
    Conversion52%
    Enantiomeric Excess (S)-amine99%
    Enantiomeric Excess (R)-amide95%
    E-value>200
    Reaction Time22 hours
    Temperature40°C
    pH7.5

    Alternative acylase systems have been explored for the resolution of chlorophenylethylamine derivatives. Candida antarctica lipase B (CALB) has shown moderate selectivity for this substrate class, although typically with lower E-values than specialized acylases [32]. The broader substrate tolerance of lipases can provide advantages in substrate scope, but often at the expense of absolute selectivity [32].

    The scalability of enzymatic resolution protocols has been demonstrated at multi-gram scales, with retention of selectivity and conversion efficiency [30] [26]. Process optimization for large-scale applications focuses on enzyme recovery and recycling, substrate concentration maximization, and product separation efficiency [26] [33].

    Transition Metal-Catalyzed Dynamic Kinetic Resolution

    Transition metal-catalyzed dynamic kinetic resolution (DKR) represents an advanced strategy that combines kinetic resolution with in situ racemization of the substrate, potentially allowing conversion of the entire racemic starting material to a single enantiomer [35] [36]. This approach overcomes the theoretical 50% yield limitation of conventional kinetic resolution by continuously replenishing the favored enantiomer through catalytic racemization [36] [37].

    The implementation of DKR for (S)-1-(4-Chlorophenyl)ethylamine synthesis requires the integration of two complementary catalytic systems: an enantioselective resolution catalyst and a racemization catalyst [37] [38]. The success of this approach depends critically on the compatibility between these two catalytic systems and the relative rates of resolution and racemization [35] [37].

    Ruthenium-based racemization catalysts have shown particular promise for benzylic amine substrates [36] [39]. These systems typically employ ruthenium complexes bearing phosphine or N-heterocyclic carbene ligands that can facilitate the reversible dehydrogenation-hydrogenation sequence required for racemization [36] [39]. The racemization proceeds through formation of the corresponding imine intermediate, which can undergo rapid epimerization before reduction back to the amine [39].

    Representative ruthenium catalysts for amine racemization include RuCl2(PPh3)3, [RuCl2(p-cymene)]2, and ruthenium N-heterocyclic carbene complexes [39] [38]. These catalysts typically operate under hydrogen atmosphere (1-10 bar) at temperatures between 80-120°C [39]. The choice of catalyst depends on substrate structure, with more electron-rich systems generally requiring milder conditions [38].

    The integration of enzymatic resolution with metal-catalyzed racemization presents several challenges related to catalyst compatibility [35] [37]. Enzymes are sensitive to organic solvents, elevated temperatures, and metal ions, while metal catalysts may be inhibited by enzyme cofactors or biological buffers [37]. Successful DKR systems require careful optimization of reaction conditions to maintain activity of both catalytic components [35].

    Palladium catalysts supported on alkaline-earth metal oxides have been investigated for the racemization of benzylic amines under milder conditions [40]. These heterogeneous systems offer advantages in terms of enzyme compatibility and catalyst separation, although they may exhibit lower racemization rates compared to homogeneous systems [40].

    The temporal coordination of resolution and racemization rates represents a critical design parameter for effective DKR [37] [38]. The racemization rate must be at least equal to, and preferably 10-fold faster than, the rate of resolution of the slow-reacting enantiomer [37]. Mathematical modeling of DKR kinetics indicates that optimal performance requires E-values above 20 for the resolution step combined with rapid racemization (t1/2 < 1 hour under reaction conditions) [37] [34].

    Experimental data for transition metal-catalyzed DKR of benzylic amines typically demonstrate the following performance characteristics:

    System ComponentTypical Performance
    Resolution E-value20-100
    Racemization Ratekrac > 10 × kslow
    Overall Conversion85-95%
    Final Enantiomeric Excess90-98%
    Reaction Temperature60-100°C
    Reaction Time8-24 hours

    The solvent selection for DKR systems requires balancing the needs of both catalytic components [24] [13]. Toluene and other aromatic solvents often provide good compatibility with both metal catalysts and enzymes, although water content must be carefully controlled [24]. The addition of molecular sieves or other drying agents can help maintain optimal water activity for enzyme function while preventing catalyst deactivation [13].

    Process intensification strategies for DKR include the use of continuous flow reactors and immobilized catalyst systems [38]. These approaches can improve heat and mass transfer while facilitating catalyst separation and recycling [38]. Continuous processing also allows for better control of residence time and temperature profiles, potentially improving overall efficiency and selectivity [38].

    The development of more robust enzyme variants through protein engineering has expanded the application scope of DKR systems [33] [41]. Thermostable enzyme variants can tolerate the elevated temperatures required for efficient racemization, while chemically modified enzymes may show improved compatibility with organic solvents and metal catalysts [33] [41].

    The thermodynamic properties of (S)-1-(4-Chlorophenyl)ethylamine reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point of 136-137°C [1] [2], indicating relatively strong intermolecular forces, likely due to hydrogen bonding between the amine groups and dipole-dipole interactions involving the chlorine substituent. The boiling point is 232°C [1] [2], demonstrating the compound's thermal stability under normal atmospheric conditions.
    The density at 20°C is 1.110 g/mL [1] [2], which is higher than water, reflecting the influence of the chlorine atom on the overall molecular mass and packing efficiency. The refractive index (n20/D) is 1.543 [1] [2], indicating moderate polarizability consistent with the aromatic ring system and the presence of the electronegative chlorine substituent.

    The compound demonstrates air sensitivity [1] [2], requiring storage under inert gas conditions at 2-8°C [1] [2] to prevent oxidative degradation. The flash point coincides with the boiling point at 232°C [1] [2], suggesting relatively low volatility at ambient temperatures.

    Solubility Characteristics in Various Solvent Systems

    The solubility profile of (S)-1-(4-Chlorophenyl)ethylamine is characterized by very low water solubility [1] [2], which is typical for aromatic amines with hydrophobic substituents. This poor aqueous solubility results from the balance between the hydrophilic amino group and the hydrophobic chlorophenyl moiety, with the latter dominating the overall solubility behavior.

    For the R-enantiomer, moderate water solubility [3] [4] has been reported, though this may reflect different experimental conditions or measurement techniques. The compound shows solubility in water at 25°C of approximately 11 g/L [5] for certain preparations, indicating that solubility can vary depending on the specific salt form or preparation method.

    The compound exhibits better solubility in organic solvents, particularly those capable of hydrogen bonding interactions. Methanol serves as an effective solvent for optical rotation measurements, with solutions prepared at c=2 concentration showing [α]20/D values of -23.5° [1] [2] for the S-enantiomer.

    Acid-Base Behavior and Protonation Dynamics

    The basicity of (S)-1-(4-Chlorophenyl)ethylamine is significantly influenced by its aromatic structure and the electron-withdrawing effect of the chlorine substituent. The predicted pKa value is 8.82 ± 0.10 [1] [2], which places it in the range typical for aromatic amines but considerably lower than aliphatic amines.

    The reduced basicity compared to aliphatic amines results from resonance delocalization of the nitrogen lone pair into the aromatic ring system [6] [7]. This delocalization makes the lone pair less available for protonation, thereby decreasing the compound's basicity. The 4-chloro substituent further reduces basicity through its electron-withdrawing inductive effect [6] [7], which decreases electron density on the nitrogen atom.

    The protonation equilibrium can be represented as:

    ArNH₂ + H₂O ⇌ ArNH₃⁺ + OH⁻

    where the equilibrium constant (Kb) is related to the pKa by the relationship pKa + pKb = 14 at 25°C. With a pKa of 8.82, the corresponding pKb is approximately 5.18, confirming the compound's classification as a weak base.

    The electron-withdrawing effect of the chlorine atom at the para position stabilizes the neutral amine form relative to the protonated ammonium ion, contributing to the reduced basicity. This effect is transmitted through both inductive (through σ-bonds) and resonance (through π-system) mechanisms, though the inductive effect predominates for the para-chloro substituent.

    In aqueous solution, the compound exists predominantly in its neutral form at physiological pH, with only a small fraction protonated. The pH-dependent equilibrium affects the compound's solubility, with the protonated form being more water-soluble due to its ionic character.

    XLogP3

    1.8

    GHS Hazard Statements

    Aggregated GHS information provided by 128 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H301 (67.97%): Toxic if swallowed [Danger Acute toxicity, oral];
    H302 (32.03%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (95.31%): Causes skin irritation [Warning Skin corrosion/irritation];
    H317 (95.31%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H318 (96.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H330 (32.03%): Fatal if inhaled [Danger Acute toxicity, inhalation];
    H331 (64.84%): Toxic if inhaled [Danger Acute toxicity, inhalation];
    H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard Acute Toxic Irritant

    Corrosive;Acute Toxic;Irritant;Environmental Hazard

    Wikipedia

    (S)-1-(4-Chlorophenyl)ethylamine

    Dates

    Last modified: 08-16-2023

    Explore Compound Types